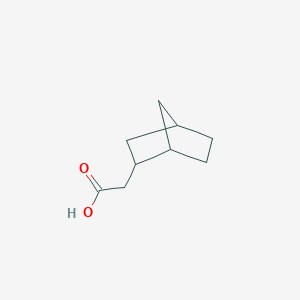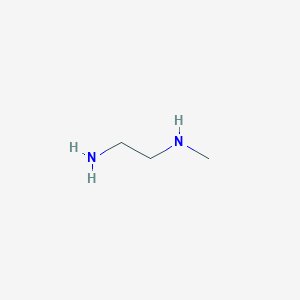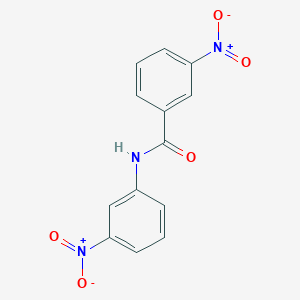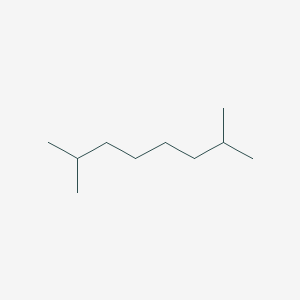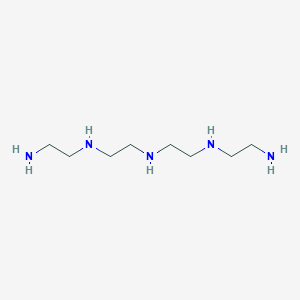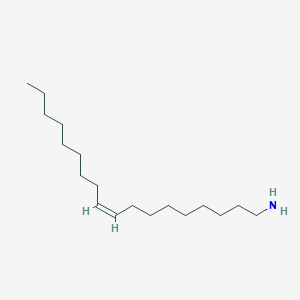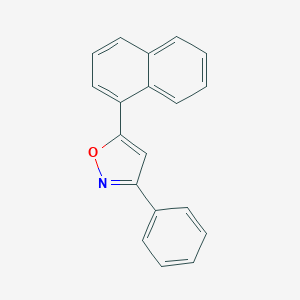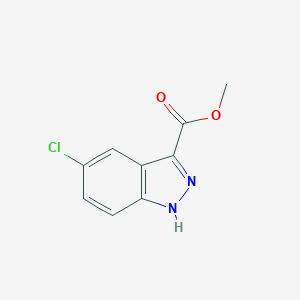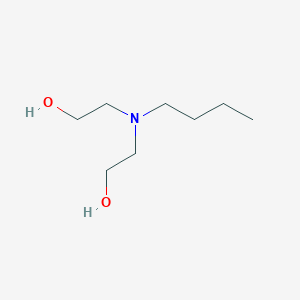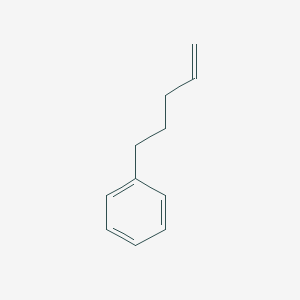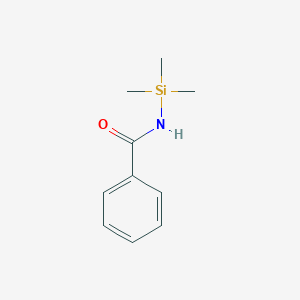
N-trimethylsilylbenzamide
Vue d'ensemble
Description
N-trimethylsilylbenzamide is a chemical compound that is used in scientific research for various applications. It is a derivative of benzamide and contains a trimethylsilyl group, which makes it highly reactive and useful in many different fields of study. In
Applications De Recherche Scientifique
N-trimethylsilylbenzamide has many different scientific research applications. One of the most common uses is as a reagent in organic chemistry reactions. It is used to protect carbonyl groups in organic molecules, which can then be selectively deprotected using mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.
Another application of N-trimethylsilylbenzamide is in the study of protein-ligand interactions. It can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.
Mécanisme D'action
N-trimethylsilylbenzamide works by reacting with carbonyl groups in organic molecules. The trimethylsilyl group is highly reactive and can form a stable covalent bond with the carbonyl group. This protects the carbonyl group from further reactions, allowing for selective deprotection under mild acid conditions.
Effets Biochimiques Et Physiologiques
N-trimethylsilylbenzamide does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research applications and is not intended for use in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-trimethylsilylbenzamide is its high reactivity. It can be used to protect carbonyl groups in organic molecules, allowing for selective deprotection under mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.
However, there are also some limitations to the use of N-trimethylsilylbenzamide. It is highly reactive and can be difficult to handle, requiring careful handling and storage. It is also sensitive to moisture and air, which can cause it to degrade over time.
Orientations Futures
There are many potential future directions for the use of N-trimethylsilylbenzamide in scientific research. One area of interest is in the development of new drugs and therapies. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.
Another potential future direction is in the study of protein-ligand interactions. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in the study of protein structure and function.
Conclusion:
In conclusion, N-trimethylsilylbenzamide is a valuable tool in scientific research. It has many different applications, including as a reagent in organic chemistry reactions and in the study of protein-ligand interactions. Its high reactivity makes it a valuable tool in the synthesis of complex organic molecules. While there are some limitations to its use, there are also many potential future directions for its application in scientific research.
Propriétés
Numéro CAS |
1011-57-0 |
|---|---|
Nom du produit |
N-trimethylsilylbenzamide |
Formule moléculaire |
C10H15NOSi |
Poids moléculaire |
193.32 g/mol |
Nom IUPAC |
N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H15NOSi/c1-13(2,3)11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
Clé InChI |
BLUMSOONSFWPGU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)NC(=O)C1=CC=CC=C1 |
Synonymes |
N-Trimethylsilylbenzamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


